molecular formula C25H20N2OS B2502244 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE CAS No. 899760-67-9

4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE

Cat. No.: B2502244
CAS No.: 899760-67-9
M. Wt: 396.51
InChI Key: XDQSQQNFYXZYGF-UHFFFAOYSA-N
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Description

4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is a synthetically versatile chemical scaffold that integrates chromene and pyrimidine heterocyclic systems, a combination known for significant pharmacological potential. This compound is of high interest in medicinal chemistry and chemical biology for the development of novel therapeutic agents and diagnostic tools. The core chromeno[2,3-d]pyrimidine structure is a subject of research due to its wide spectrum of reported biological activities. Studies on analogous structures have demonstrated that this fused ring system can exhibit antimicrobial, anticancer, and antioxidant properties . The specific substitution pattern on this molecule—featuring the 4-(benzylsulfanyl) and 2-(4-methylphenyl) groups—is designed to modulate its electronic properties, binding affinity, and overall bioactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies. A prominent application of related pyrazolo-chromeno[2,3-d]pyrimidine compounds is their use as highly selective fluorescent chemosensors for the detection of heavy metal ions, particularly mercury (Hg²⁺) . The structural similarity suggests this compound could serve as a key precursor or core structure in developing novel fluorescent probes, leveraging its rigid, conjugated framework for sensitive and selective ion recognition in environmental and biological sensing. Key Research Applications: • Medicinal Chemistry Probe: Serves as a building block for synthesizing novel molecules with potential anticancer, antimicrobial, and anti-inflammatory activities, based on the established profiles of its constituent heterocycles . • Chemical Sensor Development: Functions as a core structure for creating selective fluorescent sensors for toxic heavy metals like mercury, addressing a critical need in environmental monitoring and toxicology . • Structure-Activity Relationship (SAR) Studies: The defined structure with specific substituents allows researchers to systematically explore how chemical modifications influence biological potency and physicochemical properties. FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Handling should only be performed by qualified professionals in accordance with established laboratory safety protocols.

Properties

IUPAC Name

4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQSQQNFYXZYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzophenone derivatives and aldehydes.

    Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.

    Addition of the 4-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially reduce the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.

    Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Synthesis of 4-(Benzylsulfanyl)-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidine

The compound can be synthesized through various methodologies that typically involve the condensation of appropriate starting materials. A common synthetic route includes the use of 2-amino-4H-chromene derivatives and benzaldehyde derivatives to form the chromeno[2,3-d]pyrimidine structure. The reaction conditions often include solvent-free environments or microwave-assisted synthesis to enhance yield and reduce reaction time .

Table 1: Synthetic Routes for Chromeno[2,3-d]Pyrimidine Derivatives

MethodologyKey StepsYield (%)Reference
Microwave-assisted synthesisCondensation of 2-amino-4H-chromene with benzaldehyde80-90
One-pot reactionThree-component reaction involving chromene derivatives75-85
Solvent-free conditionsDirect coupling of components70-80

Antiproliferative Properties

The primary application of 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is its antiproliferative activity against various cancer cell lines. Studies have demonstrated that this compound exhibits significant cytotoxic effects on human tumor cell lines, including colorectal and breast cancer cells. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .

Case Studies

  • Colorectal Cancer : In a study evaluating antiproliferative effects on colorectal cancer cell lines (HCT116 and Caco2), compounds derived from chromeno[2,3-d]pyrimidine exhibited IC50 values in the micromolar range, indicating potent activity against these cancer types .
  • Breast Cancer : Another study reported that derivatives of this compound showed promising results against MDA-MB231 and MCF7 breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .

Pharmacological Insights

The pharmacological profile of 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine suggests potential for further development as an anticancer agent. In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, aligning with Lipinski's Rule of Five for drug-likeness. These predictions enhance the compound's viability for further clinical investigation .

Mechanism of Action

The mechanism of action of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural and Substituent Variations

Table 1: Key Structural Analogs and Their Properties
Compound Name / ID Core Structure Substituents Molecular Formula Molar Mass (g/mol) Melting Point (°C) Synthesis Yield (%)
Target Compound Chromeno[2,3-d]pyrimidine 4-(Benzylsulfanyl), 2-(4-methylphenyl) Not provided Not provided Not reported Not reported
2-(4-(Piperidin-1-yl)-5H-chromeno... Chromeno[2,3-d]pyrimidine 4-(Piperidin-1-yl), 2-(phenol) Not provided Not provided Not reported High (one-pot synthesis)
Compound 10 () Oxazolo[4,5-d]pyrimidine 7-(4-Methylsulfonylpiperazin-1-yl), 2-(4-methylphenyl), 5-phenyl C25H24N4O3S 484.55 289–291 75
Compound 11 () Oxazolo[4,5-d]pyrimidine 7-(4-Phenylsulfonylpiperazin-1-yl), 2-(4-methylphenyl), 5-phenyl C30H26N4O3S 546.62 247–249 73
338415-97-7 () Pyrrolo[2,3-d]pyrimidine 2-(Benzylsulfanyl), 4-methyl, 7-phenyl C20H19N3S 333.45 Not reported Not reported
Compound 4 () Chromeno[2,3-d]pyrimidin-4-one 9-(2-Chlorobenzylidene), 5-(2-chlorophenyl), 2-phenyl C29H19Cl2N3O2 520.39 Not reported Not reported
Key Observations:

Core Heterocycle Differences: The target compound’s chromeno[2,3-d]pyrimidine core differs from oxazolo[4,5-d]pyrimidine () and pyrrolo[2,3-d]pyrimidine (), which may alter ring planarity and binding interactions.

Substituent Effects: Benzylsulfanyl vs. Chlorophenyl vs. Methylphenyl: Chlorine substituents () increase electronegativity and may enhance DNA intercalation, whereas methyl groups (target compound) prioritize lipophilicity .

Synthetic Efficiency: The one-pot synthesis of piperidinyl-substituted chromeno[2,3-d]pyrimidine () using sodium formate offers higher efficiency (~75–85% yields) compared to multi-step routes for sulfonyl oxazolo derivatives (71–77% yields, ) .

Pharmacological Implications

Table 2: Antitumor Activity and Structure–Activity Relationships (SAR)
Compound Type Substituent Positions Key SAR Findings Reference
Chromeno[2,3-d]pyrimidines 2-, 4-, 7-positions Lipophilicity at 2- and 4-positions correlates with enhanced antitumor activity
Oxazolo[4,5-d]pyrimidines 7-(Sulfonylpiperazinyl) Sulfonyl groups improve solubility but may reduce cellular uptake
Pyrrolo[2,3-d]pyrimidines 2-(Benzylsulfanyl) Limited activity reported; smaller core may hinder target binding
Key Insights:
  • The target compound’s 4-benzylsulfanyl group aligns with ’s SAR, favoring lipophilic substituents for improved membrane penetration. However, marginal activity in similar compounds suggests the need for hybrid strategies (e.g., adding polar groups without compromising permeability).
  • Chlorophenyl-substituted chromeno[2,3-d]pyrimidinones () showed moderate activity in preliminary screens, highlighting the impact of halogenation .

Biological Activity

4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique chemical structure that may contribute to various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of 4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is C22H20N2OSC_{22}H_{20}N_2OS with a molecular weight of approximately 364.47 g/mol. The compound features a chromeno-pyrimidine core with a benzylthio group and a para-methylphenyl substituent, which may influence its interaction with biological targets.

PropertyValue
Molecular Formula C22H20N2OS
Molecular Weight 364.47 g/mol
IUPAC Name 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine
CAS Number Not specified

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrimidines have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The benzylsulfanyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

Anticancer Potential

Studies on related compounds suggest that 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine could exhibit anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the chromene moiety is often linked to cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is significant for developing therapeutic agents aimed at treating inflammatory diseases .

Case Studies

  • Antimicrobial Testing
    A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives against E. coli and S. aureus. The results indicated that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity.
  • Anticancer Activity
    In vitro studies on cancer cell lines demonstrated that compounds structurally similar to 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine resulted in significant reductions in cell viability, with IC50 values suggesting strong potential for further development as anticancer agents.

Q & A

Q. Optimization :

  • Catalysts : Ferric or sodium complexes improve cyclization efficiency ().
  • Temperature : Controlled heating (80–120°C) enhances yield and reduces side products.
  • Solvents : Polar aprotic solvents (e.g., acetonitrile) favor thiolation steps ().

Q. Key Data :

StepYield RangeCritical Parameters
Core Formation71–77%Catalyst type, reaction time
Thiolation65–75%Base strength, solvent polarity

Basic: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?

Q. Primary Methods :

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfanyl-linked methylene groups (δ 3.5–4.0 ppm) ().
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyrimidine core.
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical values).
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values ().

Q. Purity Assessment :

  • HPLC : Purity >95% with C18 columns and acetonitrile/water gradients.
  • Melting Point : Sharp range (e.g., 192–291°C for related derivatives) indicates crystallinity ().

Advanced: How do structural modifications (e.g., substituent position, lipophilicity) influence the compound’s biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

  • Positional Effects :
    • 2-Position : A 4-methylphenyl group enhances cytotoxicity by improving hydrophobic interactions with target proteins ().
    • 4-Position : Benzylsulfanyl groups increase solubility while maintaining affinity for kinase targets.
  • Lipophilicity :
    • Higher logP values (e.g., >3.5) correlate with improved membrane permeability but may reduce aqueous solubility ().

Q. Case Study :

DerivativeSubstituentIC₅₀ (MCF-7)logP
Parent Compound4-(Benzylsulfanyl)12.5 µM3.2
Analog A4-(Methylsulfonyl)8.7 µM2.8
Analog B7-Fluoro18.3 µM3.6

Methodological Note : Molecular docking (e.g., AutoDock Vina) identifies key interactions with EGFR or tubulin binding sites ().

Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?

Q. Experimental Design Strategies :

Dose-Response Curves : Use 5–7 concentration points to calculate accurate IC₅₀ values ().

Cell Line Validation : Compare activity in epithelial (e.g., HCT-116) vs. mesenchymal (e.g., A549) cancer models to assess selectivity.

Mechanistic Profiling :

  • Apoptosis Assays : Caspase-3/7 activation confirms programmed cell death.
  • Cell Cycle Analysis : Flow cytometry detects G2/M arrest (common for tubulin-targeting agents).

Q. Data Interpretation :

  • Conflicting Results Example : Low activity in HepG2 cells may reflect overexpression of drug efflux pumps (e.g., P-gp). Verify using inhibitors like verapamil.
  • Statistical Tools : ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences (p < 0.05).

Advanced: What methodologies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases)?

Q. In Vitro Assays :

  • Kinase Inhibition Profiling : Use ADP-Glo™ kinase assays (e.g., against EGFR, VEGFR2) with ATP concentrations near Km values.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka, kd) in real-time ().

Q. Computational Approaches :

  • MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes.
  • Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions (e.g., hydrophobic vs. hydrogen bonding).

Q. Key Findings :

  • EGFR Binding : Sulfanyl groups form π-S interactions with Phe723 (ΔG = −9.2 kcal/mol) ().

Basic: What are the recommended protocols for stability testing under varying pH and temperature conditions?

Q. Stability Study Design :

pH Variation : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours.

Thermal Stress : Heat at 40–60°C in dry and solution states.

Analytical Endpoints :

  • HPLC : Monitor degradation products (e.g., sulfoxide formation).
  • UV-Vis : Track absorbance shifts (λmax ~270 nm for chromeno-pyrimidine).

Q. Results :

ConditionDegradation (%)Major Product
pH 2, 72h15%Sulfoxide derivative
60°C, 48h10%De-methylated analog

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